

# Isomescaline (2,3,4-Trimethoxyphenethylamine): A Technical Review from Shulgin's PiHKAL

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isomescaline*

Cat. No.: *B1211587*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to **isomescaline**, a structural isomer of mescaline, as detailed in Alexander Shulgin's seminal work, PiHKAL: A Chemical Love Story. **Isomescaline**, or 2,3,4-trimethoxyphenethylamine, is notable for its lack of psychoactive effects in humans at doses up to 400 mg, despite its close chemical relationship to the potent psychedelic agent, mescaline.<sup>[1][2][3]</sup> This unique characteristic makes it a compound of interest for structure-activity relationship (SAR) studies within the phenethylamine class.

## Quantitative Data Summary

The following table summarizes the quantitative data for **isomescaline** as reported in PiHKAL.

Parameter	Value
Chemical Name	2,3,4-Trimethoxyphenethylamine
Synonyms	Isomescaline, IM
Dosage	Greater than 400 mg
Duration	Unknown
Qualitative Effects	At 300 mg, no effects were reported. At 400 mg, a slight, questionable tingle was noted at the 1.5-hour mark, which subsided an hour later. Shulgin concluded it to be without action. <a href="#">[2]</a>

## Experimental Protocols

The primary experimental data for **isomescaline** in PiHKAL revolves around its chemical synthesis and the subsequent human bioassay.

### Synthesis of Isomescaline

The synthesis of **isomescaline**, as described by Shulgin, starts from 2,3,4-trimethoxybenzaldehyde. The protocol is a two-step process involving a Henry reaction (nitroaldol condensation) followed by a reduction of the resulting nitrostyrene.[\[1\]](#)[\[2\]](#)

#### Step 1: Synthesis of 2,3,4-trimethoxy- $\beta$ -nitrostyrene

- A solution of 8.0 grams of 2,3,4-trimethoxybenzaldehyde in 125 mL of nitromethane is prepared.
- To this solution, 1.4 grams of anhydrous ammonium acetate is added.
- The mixture is heated at reflux for 1.5 hours.
- The excess nitromethane is removed under vacuum.
- The remaining dark oil is dissolved in 200 mL of boiling methanol.
- The solution is allowed to cool, which results in the crystallization of a brilliant yellow product.

- The crystals are removed by filtration, washed with methanol, and air-dried.
- This yields 8.2 grams of 2,3,4-trimethoxy- $\beta$ -nitrostyrene with a melting point of 93-94 °C.

#### Step 2: Reduction of 2,3,4-trimethoxy- $\beta$ -nitrostyrene to **Isomescaline**

- A suspension of 10 grams of lithium aluminum hydride (LAH) in 500 mL of anhydrous tetrahydrofuran (THF) is prepared in a 1 L round-bottom flask under an inert atmosphere.
- The suspension is brought to a gentle reflux.
- A solution of 8.0 grams of 2,3,4-trimethoxy- $\beta$ -nitrostyrene in 100 mL of anhydrous THF is added dropwise to the refluxing LAH suspension over a period of 2 hours.
- The reaction mixture is maintained at reflux for an additional 24 hours.
- After cooling, the excess LAH is destroyed by the cautious addition of 4.7 mL of water in THF, followed by 18.8 mL of 15% sodium hydroxide solution.
- The resulting white, granular solids are removed by filtration.
- The filtrate is evaporated under vacuum to yield a pale amber oil.
- This oil is dissolved in 200 mL of dilute sulfuric acid and washed with three 75 mL portions of methylene chloride.
- The aqueous layer is made basic with 25% sodium hydroxide solution.
- The product is extracted with three 75 mL portions of methylene chloride.
- The pooled extracts are evaporated under vacuum to yield 6.3 grams of a colorless oil, which is **isomescaline** freebase.
- To form the hydrochloride salt, the freebase is dissolved in 50 mL of anhydrous ether and saturated with anhydrous hydrogen chloride gas.
- The resulting white crystals are removed by filtration, washed with ether, and air-dried to yield 6.4 grams of **isomescaline** hydrochloride with a melting point of 153-154 °C.

## Human Bioassay

The experimental protocol for the human bioassay is not detailed in the same manner as the synthesis. The information provided is based on Alexander Shulgin's personal trials.

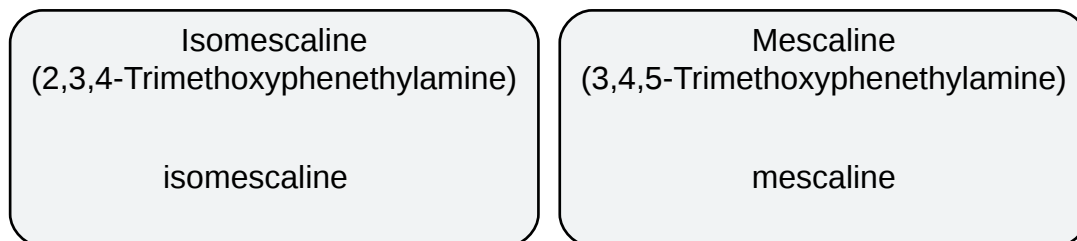
- Dosage: Two trials were conducted with oral administration.
  - 300 mg
  - 400 mg
- Observations: Qualitative comments were recorded at different time points to assess any psychoactive effects. As noted in the table above, no significant effects were observed.[\[2\]](#)

## Visualizations

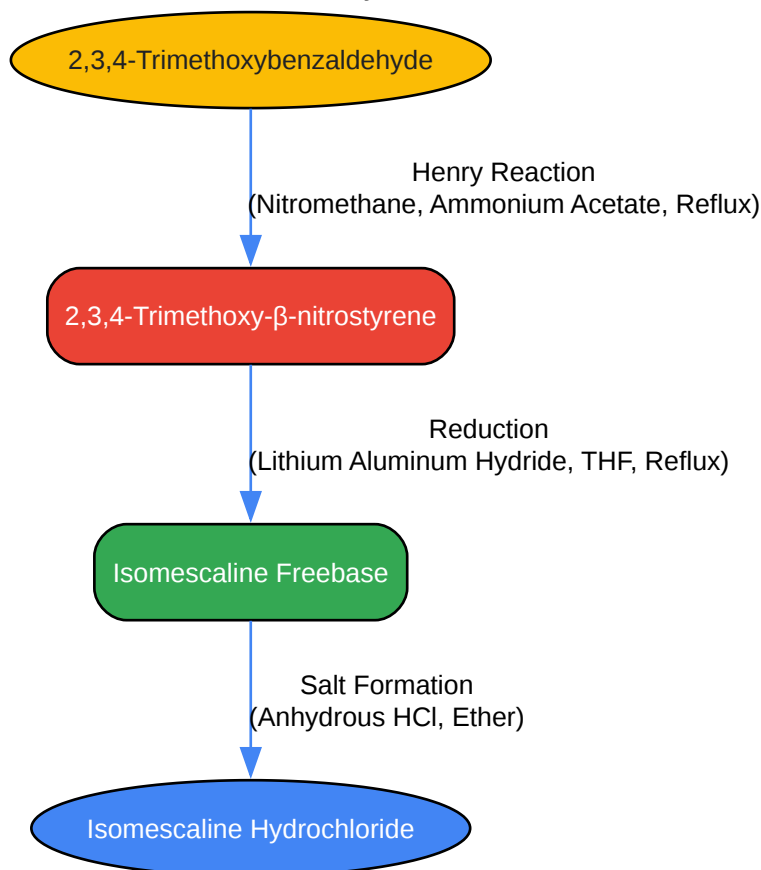
### Chemical Structure and Relationship to Mescaline

The key difference between **isomescaline** and mescaline lies in the substitution pattern of the methoxy groups on the phenethylamine core. This subtle structural change leads to a profound difference in pharmacological activity.

## Chemical Structures of Isomescaline and Mescaline



## Isomescaline Synthesis Workflow



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy Isomescaline | 3937-16-4 [smolecule.com]
- 2. Erowid Online Books : "PIHKAL" - #91 IM [erowid.org]
- 3. Isomescaline - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Isomescaline (2,3,4-Trimethoxyphenethylamine): A Technical Review from Shulgin's PiHKAL]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211587#isomescaline-in-alexander-shulgin-s-pihkal]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)